molecular formula C20H15FN2OS B2504375 (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide CAS No. 865545-40-0

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide

Cat. No.: B2504375
CAS No.: 865545-40-0
M. Wt: 350.41
InChI Key: BQCRFJAPRPLSLJ-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H15FN2OS and its molecular weight is 350.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds containing fluorobenzamides, like (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide, have been synthesized and tested for their antimicrobial activity. For instance, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs against various bacterial and fungal strains. The antimicrobial activity is enhanced by the presence of a fluorine atom at the 4th position of the benzoyl group in these compounds. This suggests the potential use of such compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Anticonvulsant Properties

Another application in scientific research for compounds structurally related to this compound is in the development of anticonvulsant drugs. The search for potential anticonvulsants among derivatives of 1,3,4-thiadiazole has been found very perspective. For example, a derivative synthesized at the medicinal chemistry department of NUPh showed high anticonvulsive activity, suggesting a promising direction for further preclinical studies to explore its efficacy as an anticonvulsant medication (Sych et al., 2018).

Anticancer Activities

The structural motif of this compound also opens pathways for anticancer research. Benzothiazole derivatives, for instance, have shown significant anticancer activities. Synthesis and evaluation of new benzothiazole acylhydrazones have demonstrated probable anticancer activity against several cancer cell lines, highlighting the potential of such compounds in cancer treatment strategies (Osmaniye et al., 2018).

Sensor Development

Compounds with benzothiazole and benzimidazole structures, similar in complexity to this compound, have been investigated for their use in developing sensors. These compounds have shown significant sensitivity and selectivity for detecting Al3+ and Zn2+, with appreciable absorption and emission spectral changes upon coordination. This suggests their potential application in the development of fluorescent sensors for metal ions (Suman et al., 2019).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure of the derivative and the biological context in which it is used.

Mode of Action

For instance, some thiazole derivatives have been found to form hydrogen bonds with their targets, affecting the targets’ function . The exact mode of action would depend on the specific structure of the derivative and its target.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected would depend on the exact structure of the derivative and its biological context.

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their exact structure . The impact on bioavailability would depend on these properties.

Result of Action

Thiazole derivatives have been found to have a wide range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects would depend on the exact structure of the derivative and its biological context.

Action Environment

Some studies have found that the action of certain thiazole derivatives can be affected by solvent polarity . The specific influences would depend on the exact structure of the derivative and the environmental context in which it is used.

Properties

IUPAC Name

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2OS/c1-2-23-17-12-9-13-5-3-4-6-16(13)18(17)25-20(23)22-19(24)14-7-10-15(21)11-8-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCRFJAPRPLSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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